![molecular formula C16H12N2OS B7481085 N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells.
Mécanisme D'action
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide works by blocking the activity of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the activation and proliferation of B-cells. By inhibiting BTK, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies. However, one of the limitations of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide as a potential cancer therapy. One area of research is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve outcomes. Another area of research is the combination of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, there is ongoing research to develop more potent and selective BTK inhibitors, which could further improve the efficacy and safety of this class of drugs.
Conclusion:
In conclusion, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells. While there are limitations to its use, such as its relatively short half-life, there are several future directions for the development of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide as a potential cancer therapy. With further research, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide may offer a new treatment option for patients with B-cell malignancies and other types of cancer.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the coupling of the resulting intermediate with benzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of the product, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide has been extensively studied for its potential in treating various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of solid tumors such as ovarian cancer and triple-negative breast cancer.
Propriétés
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16-17-10-11-20-16/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSLKWRPZQAAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)
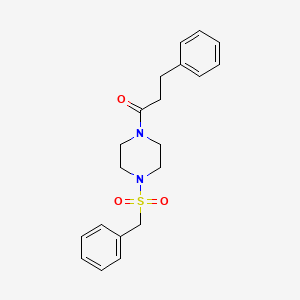
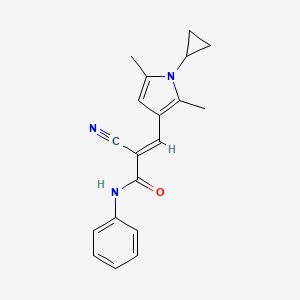
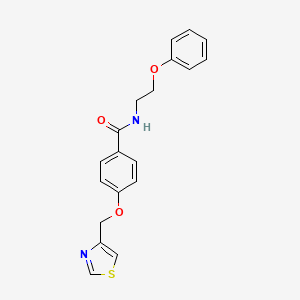

![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)
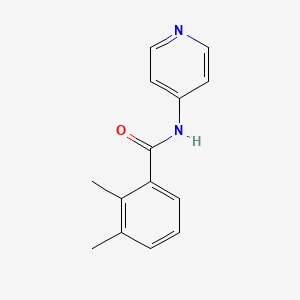

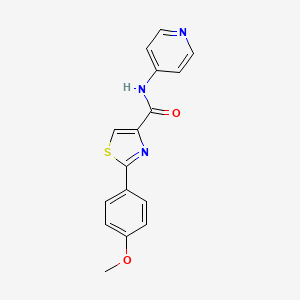
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)